molecular formula C13H8Cl3NO3 B1636025 5-Chloro-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid CAS No. 339008-91-2

5-Chloro-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid

Cat. No. B1636025
CAS RN: 339008-91-2
M. Wt: 332.6 g/mol
InChI Key: UNVCOKQZRGHXKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Chloro-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid” is a chemical compound with the empirical formula C13H8Cl3NO3 . It has a molecular weight of 332.57 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string of the compound is O=C (C (C (O)=O)=CC (Cl)=C1)N1CC2=CC=C (C (Cl)=C2)Cl . This provides a textual representation of the compound’s structure.


Physical And Chemical Properties Analysis

The compound is solid in form . Other physical and chemical properties like melting point, boiling point, density, etc., are not available in the search results.

Scientific Research Applications

Reactivity with Metal Salts

Research has explored the reactivity of pyridine derivatives with Zn(II) salts, revealing the formation of coordination polymers and discrete carboxylate-bridged structures. Such studies demonstrate the potential of pyridinecarboxylic acids in constructing complex metal-organic frameworks (MOFs) with applications in catalysis, gas storage, and separation technologies (Ghosh et al., 2004).

Enantioselective Reductions

Chiral macrocyclic dihydropyridines derived from pyridinecarboxylic acids have been synthesized and investigated for their potential in enantioselective reductions. This research highlights the role of such compounds in asymmetric synthesis, a crucial aspect of pharmaceutical chemistry (Talma et al., 1985).

Coordination Polymers and Networks

Synthetic Applications

The compound has been implicated in synthetic routes towards biologically active compounds, demonstrating its utility in medicinal chemistry. For instance, the synthesis of intermediates for thiazole carboxylic acids showcases its role in the development of new pharmaceuticals (Yuanbiao et al., 2016).

Photophysical Properties

Research into the photophysical properties of related pyridinecarboxylic acids and their metal complexes provides insights into the design of new materials with potential applications in sensing, imaging, and light-emitting devices (Huang et al., 2018).

Safety and Hazards

The product is sold “as-is” without any representation or warranty whatsoever with respect to the product, including any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .

properties

IUPAC Name

5-chloro-1-[(3,4-dichlorophenyl)methyl]-6-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl3NO3/c14-9-2-1-7(3-10(9)15)5-17-6-8(13(19)20)4-11(16)12(17)18/h1-4,6H,5H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVCOKQZRGHXKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(C=C(C2=O)Cl)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Chloro-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid
Reactant of Route 3
Reactant of Route 3
5-Chloro-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid
Reactant of Route 4
Reactant of Route 4
5-Chloro-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid
Reactant of Route 5
Reactant of Route 5
5-Chloro-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid
Reactant of Route 6
Reactant of Route 6
5-Chloro-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.